6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one
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Overview
Description
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes a tetrafluorocyclohexadienone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of 40% aqueous sodium hydroxide solution to adjust the pH to 5-6, followed by heating at 145-150°C for 3-6 hours . This method is cost-effective and eco-friendly, although it requires high temperatures.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Scientific Research Applications
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
2-Substituted Benzoxazoles: Known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is unique due to its tetrafluorocyclohexadienone moiety, which imparts distinct electronic properties and reactivity compared to other benzoxazole derivatives . This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.
Properties
CAS No. |
343631-02-7 |
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Molecular Formula |
C13H5F4NO2 |
Molecular Weight |
283.18 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-3,4,5,6-tetrafluorophenol |
InChI |
InChI=1S/C13H5F4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13-18-5-3-1-2-4-6(5)20-13/h1-4,19H |
InChI Key |
PHJKACLRXLBKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)O |
Origin of Product |
United States |
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